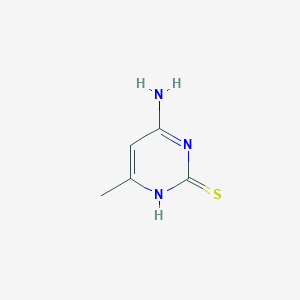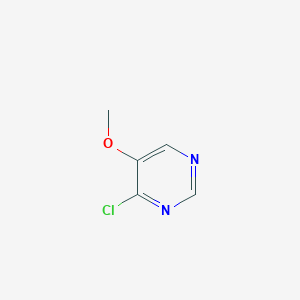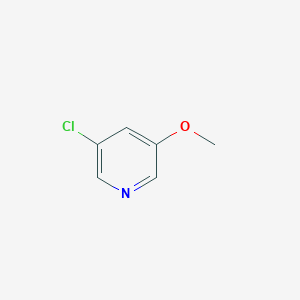![molecular formula C12H15N3S B183987 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione CAS No. 39263-80-4](/img/structure/B183987.png)
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazaspiro structure, which makes it an interesting molecule to study.4]nonane-3-thione.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets such as enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione exhibits antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. It has also been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In addition, this compound has been shown to exhibit anticancer activity against various cancer cell lines such as MCF-7 and HeLa.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione in lab experiments is its potential to exhibit multiple biological activities. This makes it an interesting compound to study in various scientific fields. However, one limitation of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione. One direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further investigate its mechanism of action and cellular targets. Additionally, research can be done to optimize the synthesis method to increase the yield of this compound. Overall, 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is a promising compound with potential applications in various scientific fields.
Synthesemethoden
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione involves the reaction of 1,2,4-triazinane-3-thione with benzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of this reaction is typically around 50-60%, and the compound can be purified using standard methods such as column chromatography.
Eigenschaften
CAS-Nummer |
39263-80-4 |
|---|---|
Produktname |
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione |
Molekularformel |
C12H15N3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
2-phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione |
InChI |
InChI=1S/C12H15N3S/c16-11-13-12(8-4-5-9-12)14-15(11)10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H,13,16) |
InChI-Schlüssel |
YOVKZKLGVGKTHH-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC2(C1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



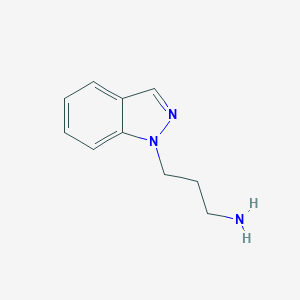
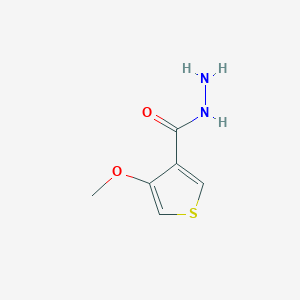
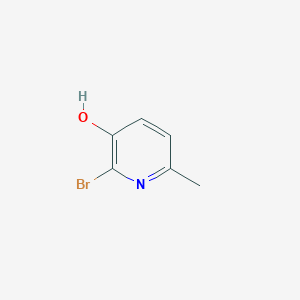
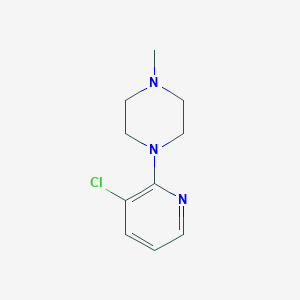
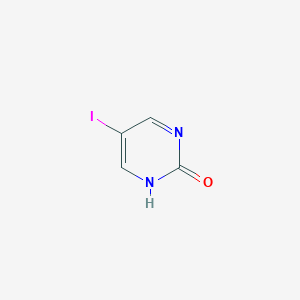
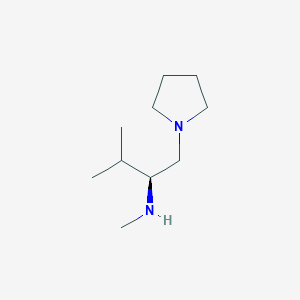


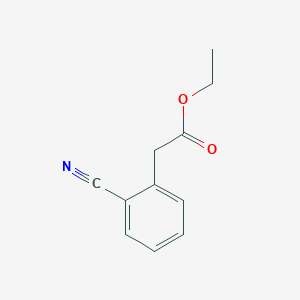

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
